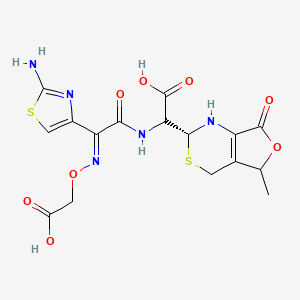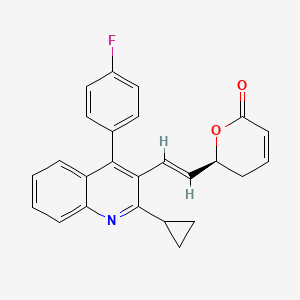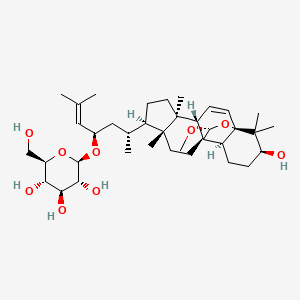
Taikuguasin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : Taikuguasin D can be obtained through extraction and purification from Momordica charantia . The extraction methods typically include solvent extraction, column chromatography, and semi-preparative high-performance liquid chromatography .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction and purification processes. These methods ensure the compound is obtained in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: : Taikuguasin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: : In chemistry, Taikuguasin D is used as a reference compound for studying the properties and reactions of triterpenoids .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its role in modulating biological pathways .
Medicine: : this compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as diabetes and cancer . It exhibits anti-inflammatory, antioxidant, and anti-tumor activities, making it a candidate for drug development .
Industry: : In the industrial sector, this compound is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mechanism of Action
Mechanism of Action: : Taikuguasin D exerts its effects by targeting specific proteins and pathways within cells . It has been shown to inhibit the growth of leukemia cells by inducing programmed cell death (apoptosis) . The compound interacts with molecular targets involved in cell proliferation and survival, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Taikuguasin D include other triterpenoids such as cucurbitadienol and momordicoside I aglycone .
Uniqueness: : this compound is unique due to its specific structure and the range of biological activities it exhibits . Its ability to target multiple pathways and its potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C37H60O9 |
|---|---|
Molecular Weight |
648.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H60O9/c1-20(2)17-22(44-31-30(42)29(41)28(40)24(19-38)45-31)18-21(3)23-11-13-35(7)25-12-14-37-26(9-10-27(39)33(37,4)5)36(25,32(43-8)46-37)16-15-34(23,35)6/h12,14,17,21-32,38-42H,9-11,13,15-16,18-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32-,34-,35+,36+,37-/m1/s1 |
InChI Key |
RVCCHJUOIUYRLI-OFUYWKQXSA-N |
Isomeric SMILES |
C[C@H](C[C@H](C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3C=C[C@]6([C@H]4CC[C@@H](C6(C)C)O)O[C@H]5OC)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC45C3C=CC6(C4CCC(C6(C)C)O)OC5OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)

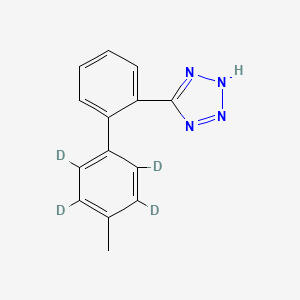

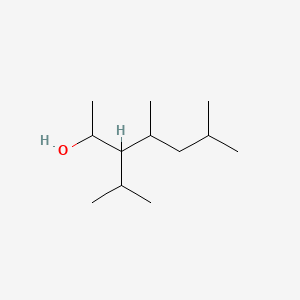
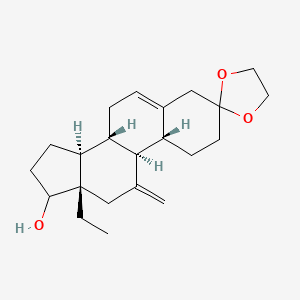
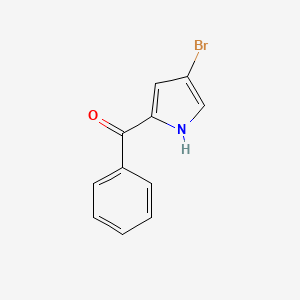
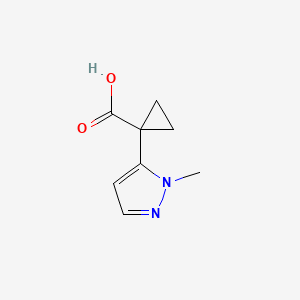
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
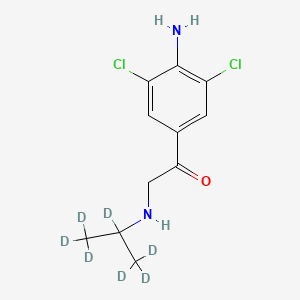
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
